o-((2-Methylthiazol-5-yl)methyl)hydroxylamine

Description

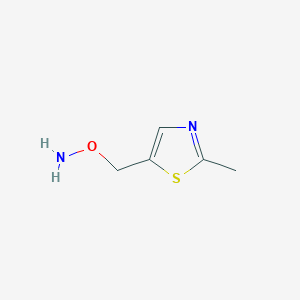

o-((2-Methylthiazol-5-yl)methyl)hydroxylamine: is a chemical compound with the molecular formula C5H8N2OS. It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a 2-methylthiazol-5-ylmethyl group.

Properties

Molecular Formula |

C5H8N2OS |

|---|---|

Molecular Weight |

144.20 g/mol |

IUPAC Name |

O-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine |

InChI |

InChI=1S/C5H8N2OS/c1-4-7-2-5(9-4)3-8-6/h2H,3,6H2,1H3 |

InChI Key |

DPSSKHIEXGVVBW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(S1)CON |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-((2-Methylthiazol-5-yl)methyl)hydroxylamine typically involves the reaction of hydroxylamine derivatives with 2-methylthiazol-5-ylmethyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxylamine nitrogen attacks the carbon attached to the halide, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: o-((2-Methylthiazol-5-yl)methyl)hydroxylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into amines or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Oximes, nitriles.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, o-((2-Methylthiazol-5-yl)methyl)hydroxylamine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific biomolecules, providing insights into their function and structure .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. The thiazole ring is known for its presence in various bioactive molecules, making this compound a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of o-((2-Methylthiazol-5-yl)methyl)hydroxylamine involves its interaction with specific molecular targets. The thiazole ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxylamine group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Methoxyamine: A derivative of hydroxylamine with a methoxy group instead of the thiazole ring.

Hydroxylamine: The parent compound with a hydroxyl group instead of the substituted thiazole ring.

Uniqueness: o-((2-Methylthiazol-5-yl)methyl)hydroxylamine is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The thiazole ring enhances its reactivity and potential for interactions with biomolecules, making it more versatile compared to simpler hydroxylamine derivatives .

Biological Activity

The compound o-((2-Methylthiazol-5-yl)methyl)hydroxylamine is a derivative of hydroxylamine that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity in various biological contexts.

Hydroxylamines are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound this compound incorporates a thiazole moiety, which is associated with various pharmacological properties. Understanding the biological activity of this compound can lead to potential therapeutic applications.

2. Synthesis of this compound

The synthesis typically involves the reaction of 2-methylthiazole with hydroxylamine hydrochloride under controlled conditions. This method allows for the formation of the desired hydroxylamine derivative while minimizing by-products.

3.1 Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. A notable study reported minimum inhibitory concentration (MIC) values indicating strong antibacterial effects:

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | 4.69 - 22.9 | Bacillus subtilis |

| 5.64 - 77.38 | Staphylococcus aureus | |

| 8.33 - 23.15 | Escherichia coli |

These findings suggest that modifications to the thiazole ring can enhance antimicrobial efficacy.

3.2 Anticancer Activity

The potential anticancer properties of hydroxylamines have been explored in various cancer cell lines. For example, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by inhibiting specific enzymes involved in cell proliferation:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 86 |

| PC-3 (prostate cancer) | 72 |

These results indicate that the compound may serve as a lead for developing new anticancer agents.

3.3 Anti-inflammatory Activity

Anti-inflammatory activity is another significant aspect of the biological profile of this compound. Research indicates that thiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes:

| Compound | COX Inhibition (%) | Reference Drug |

|---|---|---|

| This compound | >70% (COX-1) | Indomethacin |

This inhibition suggests a mechanism through which the compound may exert its anti-inflammatory effects.

4. Case Studies

Several case studies highlight the effectiveness of thiazole-derived hydroxylamines:

- Antimicrobial Study : A recent investigation into various thiazole derivatives demonstrated that those containing hydroxylamine groups exhibited enhanced antibacterial activity compared to their non-hydroxylated counterparts .

- Cancer Cell Line Testing : In a study involving multiple cancer cell lines, compounds similar to this compound were found to significantly reduce cell viability, indicating potential for further development as anticancer drugs .

- Inflammation Model : An evaluation of anti-inflammatory properties in carrageenan-induced paw edema models showed promising results for compounds featuring the thiazole structure, suggesting their utility in treating inflammatory diseases .

5. Conclusion

The compound this compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains, along with significant anti-inflammatory effects. Further research is warranted to explore its mechanisms of action and therapeutic potential fully.

Q & A

Q. Table 1: Comparative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amine Functionalization | NH₂OH·HCl, EtOH, pH 8–9, 12 h reflux | 65–75 | |

| Thiazole Coupling | CuI, DIPEA, DMF, 80°C, 24 h | 70–80 | |

| Purification | Silica gel (CH₂Cl₂:MeOH 9:1) | >95% purity |

Advanced: How can discrepancies in the biological activity of this compound derivatives across assays be resolved?

Methodological Answer:

Contradictions in biological data often arise from assay-specific conditions (e.g., pH, solvent, cell lines). To address this:

- Assay Standardization : Control variables like buffer pH, as hydroxylamine derivatives exhibit pH-dependent antimicrobial activity .

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, fluorophenyl or bromophenyl groups on thiazole rings in MPX-004 and MPX-007 enhance GluN2A receptor binding .

- Orthogonal Assays : Validate results using multiple techniques (e.g., SPR for binding affinity, cell-based assays for functional activity) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions. For thiazole derivatives, characteristic peaks include δ 2.5 ppm (methyl-thiazole) and δ 4.2 ppm (CH₂-NH) .

- Mass Spectrometry (HRMS) : Determines molecular weight and fragmentation patterns. NIST databases provide reference spectra for validation .

- IR Spectroscopy : Identifies functional groups (e.g., N–O stretch at 950–1250 cm⁻¹ for hydroxylamine) .

Advanced: How does structural incorporation of this compound into pharmacophores improve receptor targeting?

Methodological Answer:

The compound’s thiazole-hydroxylamine scaffold enhances binding through:

- Hydrogen Bonding : The hydroxylamine group interacts with GluN2A receptor residues (e.g., Arg-499), as shown in MPX-004 docking studies .

- Hydrophobic Interactions : The 2-methylthiazole moiety fits into hydrophobic pockets, improving specificity. Modifications like fluorination (MPX-007) further optimize binding .

- Conformational Rigidity : Incorporation into triazole-acetamide frameworks (e.g., compound 9c) restricts rotational freedom, enhancing affinity .

Advanced: What strategies stabilize this compound under physiological conditions?

Methodological Answer:

- Prodrug Design : Mask the hydroxylamine group with acetyl or Boc protection, which hydrolyzes in vivo .

- pH Buffering : Use phosphate buffers (pH 6–7) to minimize decomposition, as hydroxylamines degrade rapidly under acidic/basic conditions .

- Lyophilization : Stabilize the compound as a lyophilized powder, reconstituted in DMSO or PEG-400 before use .

Basic: What are the key considerations for designing derivatives of this compound to enhance bioactivity?

Methodological Answer:

- Substituent Effects : Electron-withdrawing groups (e.g., –CF₃, –Br) on aromatic rings improve metabolic stability and receptor affinity, as seen in MPX-007 .

- Linker Optimization : Adjust spacer length (e.g., methylene vs. ethylene) to balance flexibility and binding. Triazole linkers in compound 9a improve solubility without compromising activity .

Advanced: How can computational methods guide the optimization of this compound-based therapeutics?

Methodological Answer:

- Molecular Docking : Predict binding modes with targets like GluN2A (PDB: 4TLL). MPX-004’s pyrazine-thiazole core aligns with active-site residues .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify critical interactions .

- QSAR Modeling : Corrogate substituent properties (e.g., logP, polar surface area) with activity data to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.